

# The Discovery and Synthesis of GSK3739936: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

GSK3739936, also known as BMS-986180, is a potent, allosteric inhibitor of HIV-1 integrase (ALLINI).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs have a novel mechanism of action, inhibiting HIV-1 replication by inducing aberrant integrase multimerization, which results in the production of replication-deficient viral particles.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical profiling of GSK3739936, intended for researchers, scientists, and drug development professionals.

## **Discovery and Design**

The development of **GSK3739936** stemmed from the optimization of a pyridine-based series of allosteric integrase inhibitors.[2][3] A key focus of the optimization process was to achieve potent inhibition of HIV-1 variants with polymorphisms at amino acid residues 124 and 125 of the integrase enzyme.[2] The design strategy involved modifications to a lead compound to enhance its antiviral potency and pharmacokinetic profile.[2]

#### **Mechanism of Action**

**GSK3739936** functions as a "molecular glue," binding to a well-defined pocket at the interface of two integrase monomers.[2][4] This binding event promotes excessive and improper multimerization of the integrase protein.[2][4] The resulting aberrant integrase multimers are unable to properly assemble with the viral RNA, leading to the formation of non-infectious



virions with defective cores.[5] This unique mechanism of action makes ALLINIs like **GSK3739936** active against HIV-1 strains that are resistant to other classes of antiretroviral drugs, including INSTIs.[3]



Click to download full resolution via product page

Figure 1: Mechanism of action of GSK3739936.

## Synthesis of GSK3739936

The synthesis of **GSK3739936** is a multi-step process. A detailed synthetic scheme is provided in the supporting information of the primary publication.[6] The following diagram outlines the key synthetic transformations.





Click to download full resolution via product page

Figure 2: High-level synthetic workflow for GSK3739936.

# **Quantitative Data**



The preclinical evaluation of **GSK3739936** generated significant quantitative data, which is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of GSK3739936

| HIV-1 Strain/Variant | EC50 (nM)                     |  |
|----------------------|-------------------------------|--|
| Wild-Type            | 1.7[1]                        |  |
| 124/125 Polymorphs   | Potent activity maintained[2] |  |

Table 2: In Vitro Cytotoxicity of GSK3739936

| Cell Line | CC50 (µM) |  |
|-----------|-----------|--|
| MT-2      | > 200[7]  |  |

Table 3: Pharmacokinetic Properties of a Preclinical

**Lead Compound (Compound 29)** 

| Species | Clearance<br>(mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability<br>(%) |
|---------|--------------------------|-------------------------------|---------------|------------------------|
| Rat     | 12                       | 2.3                           | 2.7           | 60                     |
| Dog     | 3.4                      | 1.8                           | 6.1           | 100                    |

Note: The pharmacokinetic data presented is for a promising preclinical lead compound (29) from the same series as **GSK3739936**, as detailed in the primary publication.[2]

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and evaluation of **GSK3739936** are provided in the supporting information of the primary publication.[6] Key methodologies are summarized below.

# **General Synthetic Chemistry Protocol**



The synthesis of **GSK3739936** and related analogs involved standard organic chemistry techniques. Reactions were typically carried out under an inert atmosphere (nitrogen or argon). Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and final products was achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC). The structure and purity of all compounds were confirmed by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS).

#### **Antiviral Assay Protocol**

The antiviral activity of **GSK3739936** was determined using a cell-based assay. In a typical experiment, MT-2 cells were infected with HIV-1 in the presence of serial dilutions of the test compound. After a defined incubation period, the extent of viral replication was quantified by measuring the activity of a reporter enzyme (e.g., luciferase) or by quantifying a viral protein (e.g., p24 antigen) in the cell culture supernatant. The 50% effective concentration (EC50) was calculated as the compound concentration that inhibited viral replication by 50% compared to a vehicle-treated control.

#### **Cytotoxicity Assay Protocol**

The cytotoxicity of **GSK3739936** was assessed in MT-2 cells. Cells were incubated with serial dilutions of the compound for a period similar to the antiviral assay. Cell viability was then determined using a colorimetric assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a CellTiter-Glo® luminescent cell viability assay. The 50% cytotoxic concentration (CC50) was calculated as the compound concentration that reduced cell viability by 50% compared to a vehicle-treated control.

### In Vivo Pharmacokinetic Study Protocol

Pharmacokinetic studies were conducted in rats and dogs to evaluate the drug-like properties of the compounds. A single dose of the test compound was administered intravenously (IV) or orally (PO). Blood samples were collected at various time points after dosing. The concentration of the compound in plasma was determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, were calculated using standard non-compartmental analysis.



#### Conclusion

**GSK3739936** is a potent allosteric inhibitor of HIV-1 integrase with a novel mechanism of action.[1][2] Its discovery and preclinical development highlight a promising new strategy for the treatment of HIV-1 infection. The detailed synthetic and biological data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development. Further investigation into this class of compounds was warranted, although findings in rat toxicology studies precluded the further development of a promising preclinical lead from this series.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GSK3739936 | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]
- 2. Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Synthesis of GSK3739936: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8734035#gsk3739936-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com